molecular formula C20H23N5O6 B2630198 1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione CAS No. 1705203-31-1

1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2630198
CAS No.: 1705203-31-1
M. Wt: 429.433
InChI Key: ZQXDHRHSNKOJGG-UHFFFAOYSA-N
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Description

1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound with a multifaceted structure, linking elements of both pyran and piperidine with purine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: Creating this compound involves intricate organic synthesis techniques, typically starting with purine as a base molecule. Key steps include:

  • Formation of Intermediate Compounds: : This begins with purine, which undergoes methylation at positions 1 and 3.

  • Introduction of Piperidine Moiety: : Next, a piperidine ring is attached via a multi-step process involving various reagents, often under controlled conditions of temperature and pressure.

  • Final Assembly: : The pyran derivative is then linked to the piperidine moiety, followed by the attachment of the side chain at position 7 of the purine ring, typically using coupling reactions.

Industrial Production Methods: For industrial-scale production:

  • Optimization of Reaction Conditions: : Large-scale reactors maintain optimal temperature and pressure conditions to maximize yield and minimize by-products.

  • Purification and Quality Control: : The compound undergoes rigorous purification processes, including crystallization and chromatography, ensuring high purity and consistency.

Chemical Reactions Analysis

Types of Reactions it Undergoes: 1,3-dimethyl-7-(2-(4-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione engages in several types of chemical reactions:

  • Oxidation and Reduction: : It can undergo oxidation to form oxo-derivatives and reduction, particularly in the purine ring.

  • Substitution Reactions: : Substitution on the purine ring or piperidine moiety with halogens, alkyl, or aryl groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate or chromium trioxide.

  • Reducing Agents: : Sodium borohydride or lithium aluminum hydride.

  • Substitution Reagents: : Halogens like chlorine or bromine, under controlled conditions.

Major Products Formed from These Reactions

  • Oxidation: : Formation of additional oxo-groups.

  • Reduction: : Removal of oxo-groups leading to a more saturated compound.

  • Substitution: : Varied derivatives depending on the substituent introduced, altering the compound’s chemical and physical properties.

Scientific Research Applications

This compound's structure allows it to be utilized in various fields:

  • Chemistry: : Used as an intermediate in organic synthesis, aiding in the development of new compounds.

  • Biology: : Investigated for its interactions with biological molecules, potentially serving as a biochemical probe.

  • Medicine: : Studied for its therapeutic potential, particularly in targeting specific pathways in diseases like cancer or neurological disorders.

Mechanism of Action

The Mechanism by which the Compound Exerts its Effects

  • Molecular Targets: : This compound may interact with specific proteins or enzymes, altering their function.

  • Pathways Involved: : Depending on its application, it might inhibit or activate molecular pathways, resulting in altered cellular processes. In medicinal contexts, it may interact with pathways involved in cell growth or neurotransmission.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

  • Caffeine: : Like caffeine, it features a purine base but with additional structural complexity.

  • Theobromine: : Shares the purine core but lacks the intricate side-chain modifications.

  • Theophylline: : Another related compound with similarities in the purine ring but differing in functional groups and side chains.

Hope this detailed overview quenches your curiosity

Properties

IUPAC Name

1,3-dimethyl-7-[2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidin-1-yl]-2-oxoethyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O6/c1-12-8-14(9-16(27)30-12)31-13-4-6-24(7-5-13)15(26)10-25-11-21-18-17(25)19(28)23(3)20(29)22(18)2/h8-9,11,13H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXDHRHSNKOJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)CN3C=NC4=C3C(=O)N(C(=O)N4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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